Superior CTL Induction Rate: EGF-R (1138-1147) Activates Peptide-Specific CTLs in 60% of Cancer Patients vs. 30% for EGFR 479-488
In a direct head‑to‑head experiment using PBMCs from 10 HLA‑A2⁺ epithelial cancer patients, EGF‑R (1138‑1147) induced peptide‑specific CTL activity (defined as IFN‑γ production >100 pg mL⁻¹ with P<0.05) in 6 out of 10 patients (60%), while the most closely related comparator EGFR 479‑488 (KLFGTSGQKT) induced CTLs in only 3 out of 10 patients (30%) . The remaining EGFR‑derived peptides (110‑118, 599‑607, 729‑738, 765‑776, 813‑822) rarely or never reached the same threshold .
| Evidence Dimension | CTL induction rate (responder frequency) |
|---|---|
| Target Compound Data | 6/10 patients (60%) |
| Comparator Or Baseline | EGFR 479-488: 3/10 patients (30%); all other EGFR peptides tested (EGFR110-118, 599-607, 729-738, 765-776, 813-822): 0/10 patients each |
| Quantified Difference | 2-fold higher responder frequency for EGF-R (1138-1147) vs. EGFR 479-488; complete absence of CTL induction by five other EGFR peptides |
| Conditions | PBMCs from HLA-A2⁺ epithelial cancer patients (n=10); IFN-γ production as CTL activation readout; >100 pg mL⁻¹ cutoff, P<0.05; HIV peptide as negative control |
Why This Matters
A 2‑fold higher CTL induction rate translates directly into higher experimental success probability in T‑cell assays and broader patient coverage in vaccine development, making EGF‑R (1138‑1147) the more efficient choice for CTL‑based research and immunomonitoring.
- [1] Shomura H, Shichijo S, Matsueda S, et al. Identification of epidermal growth factor receptor-derived peptides immunogenic for HLA-A2+ cancer patients. Br J Cancer. 2004;90(8):1563-1571. View Source
